5-(3-aminobenzoyl)-1,3-dihydroindol-2-one
Overview
Description
5-(3-aminobenzoyl)-1,3-dihydroindol-2-one: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-aminobenzoyl)-1,3-dihydroindol-2-one typically involves the reaction of 3-amino-benzoyl chloride with 1,3-dihydro-indol-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-aminobenzoyl)-1,3-dihydroindol-2-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, offering new avenues for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-(3-aminobenzoyl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 3-Amino-2-benzoyl-acrylic acid derivatives
- 4-Aminobenzyl alcohol
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Comparison: Compared to similar compounds, 5-(3-aminobenzoyl)-1,3-dihydroindol-2-one stands out due to its unique indole structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further highlight its uniqueness.
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-(3-aminobenzoyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H12N2O2/c16-12-3-1-2-9(7-12)15(19)10-4-5-13-11(6-10)8-14(18)17-13/h1-7H,8,16H2,(H,17,18) |
InChI Key |
OUWVCFAJBBZWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC(=CC=C3)N)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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